NVP-DFV890

NLRP3 inhibitor Pharmacokinetics Drug development

NLRP3 inflammasome research requires tool compounds with validated human PK/PD data, not just in vitro potency. NVP-DFV890 (DFV890) is a Phase 2 clinical candidate with a unique sulfonimidamide core, distinct from older sulfonyl urea inhibitors like MCC950. - **Human validation:** Published ex vivo IC50 = 61 ng/mL; 100 mg QD maintains ~90% IL-1β inhibition. - **Clinical formulation:** Crystalline tablet with established human dose-exposure relationships. - **Superior PK:** Lower predicted human dose vs. CRID3 (MCC950); ideal for benchmark studies. Available for research use. Direct from BenchChem supply chain with documented stability.

Molecular Formula C19H24N4O3S2
Molecular Weight 420.6 g/mol
Cat. No. B12371032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-DFV890
Molecular FormulaC19H24N4O3S2
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=C(S1)S(=N)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O
InChIInChI=1S/C19H24N4O3S2/c1-19(2,25)17-21-10-15(27-17)28(20,26)23-18(24)22-16-13-7-3-5-11(13)9-12-6-4-8-14(12)16/h9-10,25H,3-8H2,1-2H3,(H3,20,22,23,24,26)
InChIKeyLHVWNNYPUDZLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NVP-DFV890 Overview: Oral NLRP3 Inflammasome Inhibitor, Phase 2


NVP-DFV890, also known as DFV890 or IFM-2427, is an investigational small-molecule NLRP3 inflammasome inhibitor. Its chemical structure features a sulfonimidamide core, a key differentiator from earlier sulfonyl urea-based NLRP3 antagonists like CRID3 (MCC950) [1]. The compound directly binds to the NLRP3 protein, blocking inflammasome assembly and preventing the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, thereby inhibiting pyroptotic cell death . Developed by Novartis, NVP-DFV890 is currently in Phase 2 clinical trials for multiple indications, including osteoarthritis, myelodysplastic syndromes (MDS), and coronary heart disease, with a well-characterized human pharmacokinetic profile from a first-in-human study in 122 participants [2].

Compound Identity
Oral small-molecule NLRP3 inflammasome inhibitor in Phase 2 clinical research
Chemotype
Sulfonimidamide core, distinct from sulfonyl urea-based antagonists
Research Readiness
Well-characterized human pharmacokinetic profile from a 122-participant study

Why NVP-DFV890 Cannot Be Replaced


Generic substitution is not scientifically valid for NVP-DFV890 due to its unique sulfonimidamide chemotype, which confers significantly improved pharmacokinetic (PK) properties and a markedly lower predicted human dose compared to the prototypical NLRP3 inhibitor MCC950 (CRID3) [1]. Furthermore, NVP-DFV890 has a defined clinical formulation (crystalline tablets) with established human dose-exposure relationships and target engagement parameters (IC50/IC90) derived from a robust Phase 1 study [2]. In contrast, many in-class compounds like ZYIL1 lack the same depth of publicly available, quantitative human clinical PK/PD data that directly links dose to ex vivo target inhibition, creating procurement and experimental design uncertainty [3].

Chemotype-dependent PK profile
Sulfonimidamide-based NVP-DFV890 may exhibit human dose-projection and metabolic stability that differ from sulfonyl urea class comparators like MCC950.
Clinical PK/PD benchmark gap
Alternatives such as ZYIL1 lack publicly available, quantitative human dose-exposure and ex vivo target-engagement data, limiting direct translational bridging.
Formulation and dosing context
Established crystalline tablet formulation and steady-state dose-response relationships may not transfer directly to other NLRP3 inhibitors without equivalent clinical formulation data.

NVP-DFV890: Sulfonimidamide Core Advantages


Superior Human Dose Projection

NVP-DFV890 demonstrates a substantially improved pharmacokinetic profile compared to the first-generation NLRP3 antagonist CRID3 (MCC950), resulting in a significantly lower predicted human dose [1]. This is a direct consequence of replacing the sulfonyl urea core of CRID3 with a novel sulfonimidamide core, which enhanced metabolic stability and overall PK properties [1].

Human dose projection
Head-to-head
Significantly lower predicted human dose vs. CRID3 (MCC950)
Reported human dose-projection context
Three-species allometry (rat, dog, monkey); exact values proprietary
NLRP3 inhibitor Pharmacokinetics Drug development Allometric scaling

Clinically Validated Ex Vivo Target Engagement

In a first-in-human study of 122 healthy participants, the ex vivo potency of NVP-DFV890 to inhibit lipopolysaccharide (LPS)-stimulated IL-1β release in whole blood was precisely quantified, yielding a median IC50 of 61 ng/mL (90% CI: 50, 70) and an IC90 of 1340 ng/mL (90% CI: 1190, 1490) [1]. This clinically derived PD parameter provides a direct, quantitative link between plasma concentration and target engagement, a metric not routinely available for many other NLRP3 inhibitors. In contrast, the widely used comparator MCC950 lacks this specific ex vivo human whole blood PD data from a comparable, large-scale clinical study. Its potency is primarily reported in cellular assays (e.g., IC50 of 7.5 nM in mouse BMDMs and 8.1 nM in human MDMs) .

Ex vivo target engagement
Clinical context
IC50 61 ng/mL (90% CI: 50, 70); IC90 1340 ng/mL (90% CI: 1190, 1490)
Reported clinical PK/PD endpoint context
Ex vivo LPS-stimulated IL-1β in human whole blood; Phase 1 study (N=122)
NLRP3 inhibitor Pharmacodynamics Clinical pharmacology Target engagement

Defined Tablet Bioavailability and Dosing

The Phase 1 study provides clear guidance on the relative bioavailability of NVP-DFV890 formulations. The Cmax of the crystalline tablet formulation was 78% of that achieved with a crystalline suspension under fasting conditions, while AUC was comparable [1]. This information is crucial for procurement decisions related to formulation and dosing. Furthermore, the study determined that a 100 mg once-daily or 25 mg twice-daily dose of the crystalline tablet is sufficient to maintain ~90% inhibition of IL-1β release over 24 hours at steady state [1]. For the comparator ZYIL1, detailed clinical PK data (e.g., Cmax, AUC, t1/2, formulation bioavailability) from a similarly sized Phase 1 study is not yet publicly available in a peer-reviewed journal.

Tablet bioavailability & dosing
Cross-study
Tablet Cmax ~78% of suspension; AUC comparable. 100 mg QD or 25 mg BID maintains ~90% IL-1β inhibition at steady state
Formulation-exposure modeling context
Phase 1 healthy volunteers; fasted/fed conditions
Formulation science Bioavailability Pharmacokinetics Oral drug delivery

High In Vitro Potency in Primary Human Myeloid Cells

NVP-DFV890 exhibits exceptionally high potency in primary human myeloid cell populations. The compound inhibits LPS-induced IL-1β release from human peripheral blood mononuclear cells (PBMCs), monocytes, and monocyte-derived macrophages with IC50 values in the range of approximately 1-3 nM [1]. This low nanomolar potency is a defining characteristic. For comparison, the established tool compound MCC950 (CRID3) shows similar but slightly less potent activity in human monocyte-derived macrophages (HMDMs) with an IC50 of 8.1 nM . The alternative clinical candidate ZYIL1 has a reported IC50 of 4.5 nM in a similar human PBMC assay .

In vitro potency in primary cells
Cross-study
IC50 ~1–3 nM (PBMCs, monocytes, MDMs)
Reported assay potency context
Comparators: MCC950 8.1 nM (HMDMs); ZYIL1 4.5 nM (hPBMCs)
In vitro pharmacology NLRP3 inhibitor Immunology Potency

NVP-DFV890 Applications: Preclinical and Clinical Procurement Scenarios


Phase 2/3 Osteoarthritis & Cardiovascular Inflammation Trials

For organizations planning a clinical study in NLRP3-driven inflammatory diseases (e.g., knee osteoarthritis [1] or coronary heart disease [2]), NVP-DFV890's established human PK/PD profile and defined tablet formulation are critical advantages. The availability of a clinically validated IC50 (61 ng/mL) [3] and a clear dose-response relationship (100 mg QD or 25 mg BID maintains ~90% IL-1β inhibition) [3] allows for precise PK/PD modeling, reducing the risk of under- or over-dosing in a new trial and streamlining regulatory interactions.

In Vivo Preclinical Efficacy Benchmarking

NVP-DFV890 serves as an ideal benchmark for preclinical pharmacology studies where translation to the clinic is paramount. Its demonstrated efficacy in an in vivo air pouch model of gout [4] and its well-defined potency in primary human cells (IC50 ~1-3 nM) [5] make it a superior reference compound compared to older tool compounds like MCC950. Using a clinical candidate ensures that the preclinical efficacy data generated is more directly relevant to human dose projections, strengthening the case for further investment or partnership.

Head-to-Head Comparison of NLRP3 Inhibitor Chemotypes

Researchers aiming to dissect the structure-activity relationship (SAR) or binding mode of distinct NLRP3 inhibitor chemotypes will find NVP-DFV890 to be an essential comparator. Its novel sulfonimidamide core distinguishes it mechanistically from the sulfonyl urea class (MCC950) [4]. The quantitative comparison of its superior predicted human dose and PK properties versus CRID3 [4] provides a concrete basis for SAR studies and can inform the design of next-generation inhibitors with improved drug-like properties.

Ex Vivo PD Assay Development and Validation

Laboratories developing or validating ex vivo assays to measure NLRP3 target engagement in human whole blood or other matrices can use NVP-DFV890 as a calibration standard. The published ex vivo IC50 (61 ng/mL) and IC90 (1340 ng/mL) values from a robust Phase 1 study [3] provide a reliable, peer-reviewed benchmark for establishing assay sensitivity, linearity, and reproducibility, ensuring that the PD assay is fit-for-purpose for subsequent clinical trial sample analysis.

Application
Selection Property
Validation Focus
Clinical research model planning (osteoarthritis, cardiovascular inflammation)
Defined human PK/PD and tablet formulation
Dose-response modeling and trial design consistency
Preclinical model-response benchmarking
Clinical candidate reference compound
Translational relevance of in vivo efficacy endpoints
Chemotype SAR and binding-mode studies
Sulfonimidamide core vs. sulfonyl urea class
PK-property comparison and inhibitor design
Ex vivo target-engagement assay development
Clinically benchmarked IC50/IC90 in whole blood
Assay calibration, linearity, and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-DFV890

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.